1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
This compound features a benzofuran moiety linked via a carbonyl group to a piperidine ring, which is further connected to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. Its hybrid structure suggests multifunctional pharmacological activity, possibly targeting central nervous system (CNS) receptors such as serotonin or dopamine receptors.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2/c26-25(27,28)19-5-3-6-21(17-19)30-14-12-29(13-15-30)20-8-10-31(11-9-20)24(32)23-16-18-4-1-2-7-22(18)33-23/h1-7,16-17,20H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPVSQJBFRGKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Neurological Disorders : This compound has shown potential as a lead compound in the development of new drugs targeting neurological disorders. Its interaction with specific receptors in the brain suggests it may influence neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety .
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics. This suggests potential applications in treating bacterial infections.
Cancer Research : The compound has been investigated for its ability to inhibit enzymes implicated in cancer progression. In vitro studies showed that it could significantly reduce cell proliferation by inhibiting specific pathways involved in cancer cell growth .
Pharmacological Insights
Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for predicting its behavior in biological systems .
Material Science Applications
The unique structural features of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine also lend themselves to applications in material science. Its electronic and optical properties make it a candidate for developing advanced materials, including organic semiconductors and sensors .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(1-(benzofuran-pyridinylmethyl)piperidin-4-yl) | Incorporates pyridine instead of benzene | Potential for different biological activity |
| N-(1-(benzofuran-pyrimidinylmethyl)piperidin) | Contains a pyrimidine structure | Variations in biological activity observed |
| N-(1-(benzofuran-methyl)piperidin) | Lacks carbonyl linkage | Reduced potency compared to the target compound |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 2: Enzyme Interaction Analysis
Another research effort focused on the compound's interaction with specific enzymes implicated in cancer progression. The findings suggested that the compound could inhibit the activity of these enzymes, leading to reduced cell proliferation in vitro.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~495.5 | ~3.8 | <0.1 | High (benzofuran) |
| Elopiprazole | ~423.4 | ~3.2 | 0.5 | Moderate |
| 1-(3-Trifluoromethylphenyl)piperazine | ~260.3 | ~2.5 | >1.0 | Low |
Research Findings and Implications
- Receptor Targeting : The trifluoromethylphenyl-piperazine group is a common motif in serotonin receptor ligands (e.g., ), suggesting the target compound may share this activity. However, the benzofuran-piperidine component could redirect selectivity toward dopamine receptors, as seen in Elopiprazole .
- Synthetic Feasibility : Multi-step syntheses (e.g., amide coupling, piperazine substitution) often result in moderate yields (30–50%), as seen in and . The target compound’s synthesis would likely require optimized coupling strategies to improve efficiency.
Biological Activity
The compound 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic molecule that integrates several pharmacologically relevant structural motifs. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H25F3N4O2
- Molecular Weight : 466.48 g/mol
The compound features a benzofuran moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). In a series of synthesized hybrids containing piperazine and benzofuran fragments, compounds exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MIC) as low as 0.78 µg/mL, outperforming traditional drugs like ethambutol .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 0.78 | Superior to Ethambutol |
| Ethambutol | 1.56 | Standard Reference |
Anticancer Activity
The compound has also shown promise in cancer therapy. In vitro studies indicated that derivatives of piperidine with benzofuran structures exhibited cytotoxic effects against various cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated enhanced apoptosis induction in tumor cells compared to established chemotherapeutics like bleomycin .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve the modulation of specific enzymes or receptors within microbial and cancerous cells. The presence of the benzofuran moiety is thought to enhance hydrophobic interactions with biological targets, potentially increasing selectivity and efficacy .
Case Studies and Comparative Analysis
In comparative studies, the compound's derivatives were evaluated alongside other piperazine-benzofuran hybrids. A notable study demonstrated that modifications in the structure significantly impacted biological activity:
- Hydrophobicity : Increased hydrophobicity correlated with enhanced antimicrobial activity.
- Substituent Effects : Variations in substituents on the piperazine ring influenced selectivity against Mtb.
Safety Profile
Cytotoxicity assessments using human cell lines (A549) revealed that many derivatives maintained a favorable safety profile with low toxicity levels. The selectivity index (IC50/MIC) indicated that these compounds are suitable candidates for further development in drug formulation .
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting benzofuran-2-carbonyl chloride with piperidine to form the 1-(1-benzofuran-2-carbonyl)piperidine intermediate .
- Coupling : Using nucleophilic substitution or Buchwald-Hartwig amination to attach the 3-(trifluoromethyl)phenyl-piperazine moiety .
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd(OAc)₂ for coupling). Reaction progress is monitored via TLC or HPLC .
Q. How is structural confirmation and purity assessment performed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., benzofuran carbonyl at ~170 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass ± 0.001 Da) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~3.2 (trifluoromethyl group increases hydrophobicity) .
- pKa : Piperazine nitrogen pKa ~7.5–8.5, affecting ionization in physiological conditions .
Stability studies under varying pH (2–9) and temperature (4–37°C) guide storage conditions (e.g., desiccated at -20°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
- Core Modifications : Varying substituents on the benzofuran (e.g., nitro vs. methoxy groups) alters affinity for serotonin/dopamine receptors .
- Piperazine Substitutions : Introducing polar groups (e.g., hydroxyl) improves blood-brain barrier permeability .
- In Silico Docking : Molecular dynamics simulations predict binding modes to GPCRs (e.g., 5-HT₂A) .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Dose-Response Curves : Compare EC₅₀ values across studies to identify assay-specific variability (e.g., µM vs. nM potency in kinase inhibition) .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
- Metabolite Analysis : LC-MS identifies degradation products that may interfere with activity .
Q. How is in vivo efficacy evaluated, and what pharmacokinetic challenges arise?
- Rodent Models : Assess bioavailability (e.g., oral vs. IV administration) and brain penetration via microdialysis .
- ADME Profiling : Plasma protein binding (>90% common for lipophilic analogs) and CYP450 metabolism (e.g., CYP3A4-mediated oxidation) limit half-life .
- Formulation Strategies : Nanoemulsions or prodrugs (e.g., phosphate esters) enhance solubility .
Methodological Considerations
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
